molecular formula C19H19ClN2O2S2 B11673591 3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide

3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide

Cat. No.: B11673591
M. Wt: 407.0 g/mol
InChI Key: CTKIUJCQUJQRGP-SRZZPIQSSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide typically involves multiple steps:

    Formation of the thietan-3-yloxy group: This step involves the reaction of a suitable precursor with a thietan-3-yloxy reagent under controlled conditions.

    Introduction of the 4-chlorophenylsulfanyl group: This can be achieved through a nucleophilic substitution reaction where a 4-chlorophenylsulfanyl group is introduced to the intermediate compound.

    Condensation with propanehydrazide: The final step involves the condensation of the intermediate with propanehydrazide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]propanoic acid
  • 3-[(4-Chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)-2,5-pyrrolidinedione
  • 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H19ClN2O2S2

Molecular Weight

407.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-[3-(thietan-3-yloxy)phenyl]methylideneamino]propanamide

InChI

InChI=1S/C19H19ClN2O2S2/c20-15-4-6-18(7-5-15)26-9-8-19(23)22-21-11-14-2-1-3-16(10-14)24-17-12-25-13-17/h1-7,10-11,17H,8-9,12-13H2,(H,22,23)/b21-11+

InChI Key

CTKIUJCQUJQRGP-SRZZPIQSSA-N

Isomeric SMILES

C1C(CS1)OC2=CC=CC(=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl

Canonical SMILES

C1C(CS1)OC2=CC=CC(=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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